molecular formula C16H18N2O5 B11488618 3-Pyridinecarboxylic acid, 1,4,5,6-tetrahydro-4-[[(4-methoxyphenyl)amino]carbonyl]-2-methyl-6-oxo-, methyl ester

3-Pyridinecarboxylic acid, 1,4,5,6-tetrahydro-4-[[(4-methoxyphenyl)amino]carbonyl]-2-methyl-6-oxo-, methyl ester

Cat. No.: B11488618
M. Wt: 318.32 g/mol
InChI Key: GYAWUIBBBDYWMK-UHFFFAOYSA-N
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Description

3-Pyridinecarboxylic acid, 1,4,5,6-tetrahydro-4-[[(4-methoxyphenyl)amino]carbonyl]-2-methyl-6-oxo-, methyl ester is a complex organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by its unique structure, which includes a pyridine ring, a tetrahydro-4-[[(4-methoxyphenyl)amino]carbonyl] group, and a methyl ester functional group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxylic acid, 1,4,5,6-tetrahydro-4-[[(4-methoxyphenyl)amino]carbonyl]-2-methyl-6-oxo-, methyl ester typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-keto esters with aldehydes and ammonia.

    Introduction of the Tetrahydro Group: The tetrahydro group can be introduced through hydrogenation reactions, where the pyridine ring is partially reduced.

    Attachment of the 4-[[(4-methoxyphenyl)amino]carbonyl] Group: This step involves the reaction of the tetrahydropyridine intermediate with 4-methoxyphenyl isocyanate under controlled conditions.

    Formation of the Methyl Ester: The final step involves esterification, where the carboxylic acid group is converted to a methyl ester using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the tetrahydro group is oxidized to form a pyridine ring.

    Reduction: Reduction reactions can further reduce the pyridine ring to a fully saturated piperidine ring.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl group, where the methoxy group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Nucleophilic reagents such as sodium methoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-Pyridinecarboxylic acid, 1,4,5,6-tetrahydro-4-[[(4-methoxyphenyl)amino]carbonyl]-2-methyl-6-oxo-, methyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrahydro-4-[[(4-methoxyphenyl)amino]carbonyl] group is believed to play a crucial role in binding to these targets, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Picolinic Acid: 2-Pyridinecarboxylic acid.

    Nicotinic Acid:

    Isonicotinic Acid: 4-Pyridinecarboxylic acid.

Uniqueness

3-Pyridinecarboxylic acid, 1,4,5,6-tetrahydro-4-[[(4-methoxyphenyl)amino]carbonyl]-2-methyl-6-oxo-, methyl ester is unique due to its complex structure, which includes a tetrahydro group and a methoxyphenylamino carbonyl group. This unique structure imparts distinctive chemical properties, making it valuable for various research applications.

Properties

Molecular Formula

C16H18N2O5

Molecular Weight

318.32 g/mol

IUPAC Name

methyl 4-[(4-methoxyphenyl)carbamoyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate

InChI

InChI=1S/C16H18N2O5/c1-9-14(16(21)23-3)12(8-13(19)17-9)15(20)18-10-4-6-11(22-2)7-5-10/h4-7,12H,8H2,1-3H3,(H,17,19)(H,18,20)

InChI Key

GYAWUIBBBDYWMK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CC(=O)N1)C(=O)NC2=CC=C(C=C2)OC)C(=O)OC

Origin of Product

United States

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